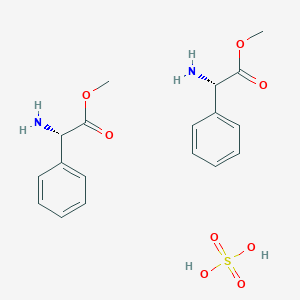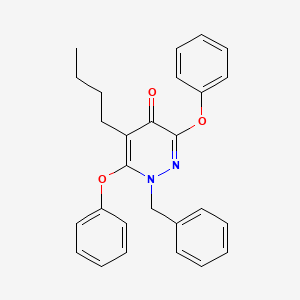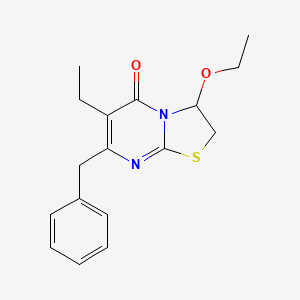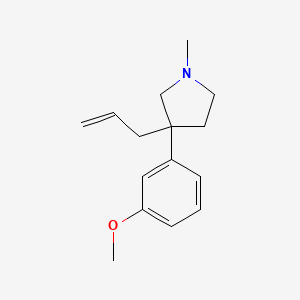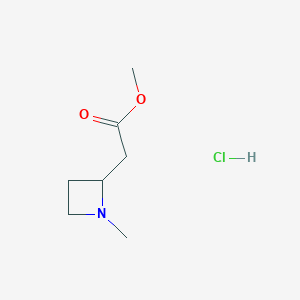
Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the nitrogen atom of the azetidine ring through alkylation reactions.
Esterification: The acetate group is introduced via esterification reactions involving acetic acid or its derivatives.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or alkanes.
Substitution: May yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors on cell surfaces or within cells.
Enzyme Inhibition or Activation: Modulating the activity of enzymes involved in various biochemical pathways.
Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Methyl 2-(1-methylazetidin-2-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Methyl 2-(1-ethylazetidin-2-yl)acetate: Differing by the presence of an ethyl group instead of a methyl group.
Methyl 2-(1-propylazetidin-2-yl)acetate: Differing by the presence of a propyl group instead of a methyl group.
Methyl 2-(1-butylazetidin-2-yl)acetate: Differing by the presence of a butyl group instead of a methyl group.
These similar compounds may exhibit different chemical and biological properties due to variations in their molecular structures.
Propriétés
Formule moléculaire |
C7H14ClNO2 |
|---|---|
Poids moléculaire |
179.64 g/mol |
Nom IUPAC |
methyl 2-(1-methylazetidin-2-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8-4-3-6(8)5-7(9)10-2;/h6H,3-5H2,1-2H3;1H |
Clé InChI |
PFSLRRBWUYKQCW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC1CC(=O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


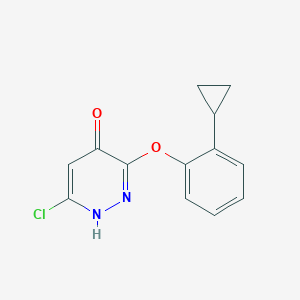
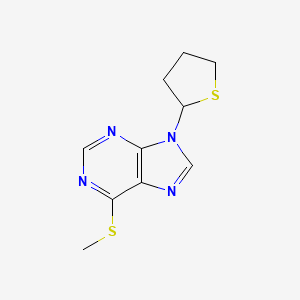

![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12926703.png)

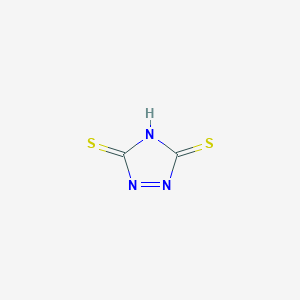
![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
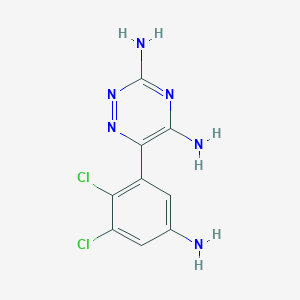
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
